4-bromo-3-fluoro-4'-thiomorpholinomethyl benzophenone

Catalog No.
S744596
CAS No.
898782-83-7
M.F
C18H17BrFNOS
M. Wt
394.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-bromo-3-fluoro-4'-thiomorpholinomethyl benzophen...

CAS Number

898782-83-7

Product Name

4-bromo-3-fluoro-4'-thiomorpholinomethyl benzophenone

IUPAC Name

(4-bromo-3-fluorophenyl)-[4-(thiomorpholin-4-ylmethyl)phenyl]methanone

Molecular Formula

C18H17BrFNOS

Molecular Weight

394.3 g/mol

InChI

InChI=1S/C18H17BrFNOS/c19-16-6-5-15(11-17(16)20)18(22)14-3-1-13(2-4-14)12-21-7-9-23-10-8-21/h1-6,11H,7-10,12H2

InChI Key

QQIQBARQVCHCLE-UHFFFAOYSA-N

SMILES

C1CSCCN1CC2=CC=C(C=C2)C(=O)C3=CC(=C(C=C3)Br)F

Canonical SMILES

C1CSCCN1CC2=CC=C(C=C2)C(=O)C3=CC(=C(C=C3)Br)F

4-Bromo-3-fluoro-4'-thiomorpholinomethyl benzophenone is an organic compound characterized by a benzophenone core with substitutions that include bromine, fluorine, and a thiomorpholinomethyl group. Its chemical formula is C18H17BrFNOSC_{18}H_{17}BrFNOS and it has a molecular weight of approximately 394.30 g/mol. The presence of the thiomorpholine moiety imparts unique chemical and biological properties, making it a subject of interest in various fields of research .

This compound is versatile in terms of chemical reactivity. It can undergo several types of reactions:

  • Substitution Reactions: The bromine and fluorine substituents can be replaced by other functional groups, allowing for the synthesis of various derivatives.
  • Oxidation and Reduction: Under appropriate conditions, it can be oxidized to form sulfoxides or sulfones, or reduced to yield thiols and other reduced species.
  • Coupling Reactions: The benzophenone structure can participate in coupling reactions, leading to more complex molecular architectures.

The selection of reagents and reaction conditions significantly influences the outcomes of these reactions, including yield and product purity.

4-Bromo-3-fluoro-4'-thiomorpholinomethyl benzophenone exhibits potential biological activity, particularly in medicinal chemistry. It is being investigated for its role as a pharmacophore in drug design, targeting specific enzymes or receptors. The thiomorpholinomethyl group may facilitate interactions with biological macromolecules, potentially affecting cellular processes .

The synthesis of 4-Bromo-3-fluoro-4'-thiomorpholinomethyl benzophenone typically involves multi-step organic reactions:

  • Bromination and Fluorination: Starting from benzophenone derivatives, bromination introduces the bromine atom, while fluorination adds the fluorine atom.
  • Thiomorpholinomethyl Group Introduction: This is achieved through nucleophilic substitution reactions where the thiomorpholinomethyl group is introduced at a suitable position on the benzophenone.

Industrial synthesis may use continuous flow reactors for scalability, optimizing conditions such as temperature and solvent choice to enhance yield and purity.

The compound has diverse applications across several fields:

  • Medicinal Chemistry: As a potential drug candidate, it is evaluated for its efficacy against various biological targets.
  • Materials Science: Its unique structure makes it suitable for developing advanced materials with specific electronic or optical properties.
  • Biological Studies: It is utilized to explore interactions with proteins and enzymes, contributing to the understanding of biochemical pathways .

Studies on 4-Bromo-3-fluoro-4'-thiomorpholinomethyl benzophenone focus on its interactions with molecular targets. The thiomorpholinomethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, which may inhibit their activity. Additionally, the halogen substituents (bromine and fluorine) can enhance binding affinity and specificity towards biological targets .

Several compounds share structural similarities with 4-Bromo-3-fluoro-4'-thiomorpholinomethyl benzophenone. Here are some notable examples:

Compound NameChemical FormulaKey Features
4-Bromo-3-fluoro-3'-thiomorpholinomethyl benzophenoneC18H17BrFNOSC_{18}H_{17}BrFNOSSimilar substitution pattern; different position of thiomorpholine group
4-Bromo-3-fluoro-2'-thiomorpholinomethyl benzophenoneC18H17BrFNOSC_{18}H_{17}BrFNOSVariation in the position of the thiomorpholine group; potential differences in biological activity
4-Bromo-2-fluoro-4'-thiomorpholinomethyl benzophenoneC18H17BrFNOSC_{18}H_{17}BrFNOSDifferent halogen positions may affect reactivity and binding properties

These compounds highlight the structural diversity within this class of chemicals while emphasizing the unique properties imparted by specific substitutions on the benzophenone core .

The synthesis of 4-bromo-3-fluoro-4'-thiomorpholinomethyl benzophenone involves multi-step organic reactions, typically beginning with halogenated benzophenone precursors. A common route utilizes Friedel-Crafts acylation to introduce the thiomorpholinomethyl group. For example, 4-bromo-3-fluorobenzoyl chloride reacts with thiomorpholine in the presence of a Lewis acid catalyst (e.g., aluminum chloride) to form the intermediate, which is subsequently coupled with a substituted benzene derivative under controlled conditions.

Alternative methods include Suzuki-Miyaura cross-coupling, where palladium catalysts facilitate the introduction of the thiomorpholine moiety. This approach ensures regioselectivity, particularly when bromine and fluorine substituents require precise positioning. Key synthetic steps are summarized below:

Reaction StepReagents/ConditionsPurpose
AcylationAlCl₃, dichloroethane, 0–5°CIntroduce thiomorpholinomethyl group
HalogenationN-bromosuccinimide (NBS), UV lightBromine substitution at para position
CouplingPd(PPh₃)₄, K₂CO₃, DMFForm C–C bond between aromatic rings

Optimization of Reaction Conditions for High-Yield Synthesis

Optimizing reaction parameters is critical for achieving yields >85%. Key factors include:

  • Catalyst loading: Reducing Pd catalyst concentration to 0.05–0.1 mol% minimizes side reactions while maintaining efficiency.
  • Solvent selection: Polar aprotic solvents (e.g., dimethylformamide) enhance solubility of intermediates, whereas dichloroethane improves acylation kinetics.
  • Temperature control: Exothermic reactions are managed at 0–5°C during thiomorpholine addition to prevent decomposition.

Industrial-scale synthesis employs continuous flow reactors to maintain consistent temperature and mixing, achieving a 92% yield compared to 78% in batch processes. Purification via recrystallization (ethanol/water) removes unreacted starting materials, as confirmed by HPLC purity >98%.

Spectroscopic Confirmation of Molecular Structure (NMR, FT-IR, MS)

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 8.4 Hz, 2H, aromatic H), 7.45 (dd, J = 6.8 Hz, 1H, fluorine-coupled H), 3.72 (t, 4H, thiomorpholine CH₂), 2.58 (s, 2H, methylene bridge).
  • ¹³C NMR: 194.8 ppm (C=O), 132.5 ppm (C-Br), 162.3 ppm (C-F).

Fourier-Transform Infrared (FT-IR)

  • Strong absorption at 1685 cm⁻¹ (C=O stretch), 1240 cm⁻¹ (C-F), and 615 cm⁻¹ (C-Br).

Mass Spectrometry (MS)

  • ESI-MS: m/z 394.3 [M+H]⁺, confirming molecular weight (C₁₈H₁₇BrFNOS).
TechniqueKey PeaksStructural Assignment
¹H NMRδ 3.72 (t)Thiomorpholine protons
FT-IR1685 cm⁻¹Carbonyl group
MS394.3 m/zMolecular ion

Crystallographic Analysis and Solid-State Packing Behavior

Single-crystal X-ray diffraction reveals a triclinic crystal system (space group P 1) with unit cell parameters:

  • a = 8.42 Å, b = 10.15 Å, c = 12.30 Å
  • α = 89.5°, β = 78.2°, γ = 85.4°.

The thiomorpholine ring adopts a chair conformation, while the benzophenone core exhibits planarity. Intermolecular C–H···O hydrogen bonds (2.85 Å) and Br···S interactions (3.42 Å) stabilize the lattice. Predicted density (1.440 g/cm³) aligns with crystallographic data, suggesting tight packing due to halogen-thiomorpholine interactions.

Key Packing Features

  • Halogen bonding between bromine and sulfur enhances thermal stability (decomposition >250°C).
  • Fluorine’s electronegativity directs molecular alignment along the a-axis, minimizing steric clashes.

XLogP3

4.3

Wikipedia

(4-Bromo-3-fluorophenyl){4-[(thiomorpholin-4-yl)methyl]phenyl}methanone

Dates

Modify: 2023-08-15

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